Methyl 1-{[(tert-butoxy)carbonyl]amino}-2-methylindolizine-3-carboxylate
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Overview
Description
Methyl 1-{[(tert-butoxy)carbonyl]amino}-2-methylindolizine-3-carboxylate is a complex organic compound that belongs to the indolizine family Indolizines are heterocyclic compounds containing a fused pyrrole and pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-{[(tert-butoxy)carbonyl]amino}-2-methylindolizine-3-carboxylate typically involves multiple steps. One common method includes the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions to form the indole core . The tert-butoxycarbonyl (Boc) group is introduced to protect the amine functionality during the synthesis . The final step involves esterification to introduce the methyl ester group .
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the use of automated systems for precise control of reaction conditions .
Chemical Reactions Analysis
Types of Reactions
Methyl 1-{[(tert-butoxy)carbonyl]amino}-2-methylindolizine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or alkanes .
Scientific Research Applications
Methyl 1-{[(tert-butoxy)carbonyl]amino}-2-methylindolizine-3-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of Methyl 1-{[(tert-butoxy)carbonyl]amino}-2-methylindolizine-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways . The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-Amino-4-[1-(tert-butoxycarbonyl)azetidin-3-yl]-1,3-selenazole-5-carboxylate
- Indole derivatives
Uniqueness
Methyl 1-{[(tert-butoxy)carbonyl]amino}-2-methylindolizine-3-carboxylate is unique due to its specific structure, which combines the indolizine core with a Boc-protected amine and a methyl ester group. This combination of functional groups provides the compound with distinct chemical and biological properties .
Properties
IUPAC Name |
methyl 2-methyl-1-[(2-methylpropan-2-yl)oxycarbonylamino]indolizine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O4/c1-10-12(17-15(20)22-16(2,3)4)11-8-6-7-9-18(11)13(10)14(19)21-5/h6-9H,1-5H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUCFELSVVMQTHN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C=CC=CC2=C1NC(=O)OC(C)(C)C)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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